Felypressin Acetate

Descripción

Propiedades

IUPAC Name |

acetic acid;N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H65N13O11S2.C2H4O2/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34;1-2(3)4/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONQCMCHGLZABI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H69N13O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1100.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Felypressin Acetate: A Technical Guide on Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felypressin acetate is a synthetic nonapeptide analogue of the posterior pituitary hormone vasopressin. It functions as a selective agonist for the vasopressin V1a receptor, leading to vasoconstriction. This property has led to its primary clinical use as an adjunct to local anesthetics in dentistry, where it prolongs the duration of anesthesia and reduces systemic absorption and toxicity of the anesthetic agent. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and pharmacology of this compound, with a focus on its mechanism of action, receptor signaling, and physiological effects. Detailed experimental protocols for key assays and quantitative data are presented to support further research and development.

Structure and Physicochemical Properties

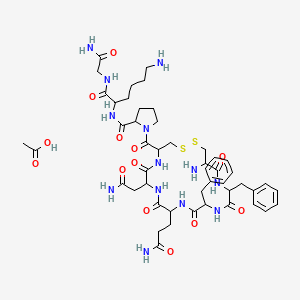

Felypressin is a cyclic nonapeptide with a disulfide bridge between the two cysteine residues. The acetate salt form enhances its stability and solubility.

Amino Acid Sequence: Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 (Disulfide bridge: Cys1-Cys6)[1]

IUPAC Name: (2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;acetic acid

Synonyms: 2-(L-Phenylalanine)-8-L-lysine vasopressin, PLV-2, Octapressin[2]

| Property | Value | Reference |

| Molecular Formula | C46H65N13O11S2 · xC2H4O2 | [3][4][5] |

| Molecular Weight | 1040.22 g/mol (free base) | [3][4][5] |

| Appearance | White to off-white powder | [5] |

| Solubility | Soluble in water | [5] |

| Purity | ≥95% | [3] |

Function and Mechanism of Action

Felypressin functions as a vasoconstrictor by selectively agonizing the vasopressin V1a receptor.[6] This receptor is a G protein-coupled receptor (GPCR) predominantly found on vascular smooth muscle cells.[7]

Vasopressin V1a Receptor Signaling Pathway

The binding of felypressin to the V1a receptor initiates a downstream signaling cascade mediated by the Gq/11 family of G proteins.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. Felypressin - MeSH - NCBI [ncbi.nlm.nih.gov]

- 3. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospholipase C - Assay | Worthington Biochemical [worthington-biochem.com]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Cardiovascular Effects of Felypressin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

Physiological Effects of Felypressin Acetate In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felypressin acetate, a synthetic analogue of the neurohypophysial hormone vasopressin, is utilized primarily as a vasoconstrictor in dental local anesthesia.[1][2][3] Its physiological effects are mediated through the selective agonism of vasopressin V1a receptors, leading to a cascade of intracellular signaling events that culminate in smooth muscle contraction.[2][4] This technical guide provides a comprehensive overview of the in vivo physiological effects of this compound, with a primary focus on its well-documented cardiovascular actions. The guide also summarizes the limited available data on its effects on the renal, gastrointestinal, and uterine systems, and outlines its toxicological profile. Detailed experimental protocols and signaling pathways are presented to facilitate further research and drug development.

Mechanism of Action

This compound exerts its physiological effects by selectively binding to and activating vasopressin V1a receptors, which are G protein-coupled receptors (GPCRs).[2][4] This binding initiates a downstream signaling cascade.

V1a Receptor Signaling Pathway

The activation of the V1a receptor by felypressin triggers the following intracellular events:

-

G Protein Activation: The agonist-receptor complex activates a heterotrimeric G protein of the Gq/11 family.

-

Phospholipase C (PLC) Activation: The activated α-subunit of the G protein stimulates PLC.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Smooth Muscle Contraction: The increase in intracellular Ca2+ concentration activates calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin and subsequent smooth muscle contraction.

Physiological Effects

Cardiovascular System

The most pronounced in vivo effects of felypressin are on the cardiovascular system. It acts as a potent vasoconstrictor, leading to changes in blood pressure and heart rate.

-

Blood Pressure: Intravenous administration of felypressin induces a pressor effect, increasing mean arterial pressure (MAP).[2] However, this hypertensive effect is generally observed at high doses and has a longer duration (approximately 120 seconds) compared to epinephrine.[2]

-

Heart Rate: The increase in blood pressure triggers a baroreflex-mediated bradycardia (decrease in heart rate).[2] Studies have shown that felypressin induces a potent bradycardic effect.[2]

-

Coronary Blood Flow: Felypressin has been shown to reduce coronary blood flow, which may be a concern for patients with coronary artery disease.[2]

Table 1: Quantitative Cardiovascular Effects of this compound in Animal Models

| Parameter | Animal Model | Dose | Route of Administration | Observed Effect | Citation |

| Mean Arterial Pressure | Wistar Rats | 240 ng/kg | Intravenous | Increase to 149 ± 9 mmHg | [2] |

| Heart Rate | Wistar Rats | 240 ng/kg | Intravenous | Decrease to 296 ± 20 bpm | [2] |

| Myocardial Oxygen Tension | Dogs | Not specified | Local injection | Reduction | [2] |

| Cardiac Index | Dogs | Not specified | Local injection | Reduction | [2] |

| Hypertensive Effect Duration | Wistar Rats | 240 ng/kg | Intravenous | ~120 seconds | [2] |

Protocol 1: Evaluation of Cardiovascular Effects in Conscious Rats

-

Animal Model: Male Wistar rats.

-

Surgical Preparation: Implantation of arterial and venous catheters for direct blood pressure measurement and drug administration.

-

Drug Administration: Intravenous bolus injection of this compound (e.g., 240 ng/kg).

-

Measurements: Continuous recording of mean arterial pressure (MAP) and heart rate (HR) using a pressure transducer and data acquisition system.

-

Data Analysis: Comparison of baseline MAP and HR with post-injection values.

Renal System

The in vivo effects of felypressin on renal function are not extensively studied.

-

Renal Function Markers: One study in single-kidney rats showed that intraperitoneal administration of prilocaine with felypressin did not cause significant changes in blood urea nitrogen (BUN) or serum creatinine levels.[5]

-

Antidiuretic Effect: Felypressin has a weaker antidiuretic effect compared to vasopressin.[3] Studies on lysine-vasopressin, a related peptide, indicate that its effect on urinary composition and osmolality is influenced by the hydration status and solute excretion rate of the animal.[6][7]

Table 2: Effects of this compound on Renal Parameters

| Parameter | Animal Model | Dose | Route of Administration | Observed Effect | Citation |

| Blood Urea Nitrogen (BUN) | Single-kidney rats | 3% prilocaine with 0.03 IU Felypressin | Intraperitoneal | No significant change | [5] |

| Serum Creatinine | Single-kidney rats | 3% prilocaine with 0.03 IU Felypressin | Intraperitoneal | No significant change | [5] |

Note: Data on the direct effects of this compound on glomerular filtration rate (GFR) and renal plasma flow (RPF) in vivo are currently unavailable.

Gastrointestinal System

There is a significant lack of in vivo studies directly investigating the effects of this compound on the gastrointestinal system. Based on its mechanism of action as a smooth muscle constrictor, it can be hypothesized that felypressin may influence gastrointestinal motility. However, without direct experimental evidence, this remains speculative.

Experimental Protocols for Future Studies:

Future research could employ the following established methods to investigate the in vivo effects of felypressin on gastrointestinal motility:

-

Gastrointestinal Transit Time: Measurement of the transit time of a non-absorbable marker (e.g., charcoal meal or radiolabeled compounds) through the gastrointestinal tract in animal models like rats or mice.[3]

-

Intestinal Manometry: In larger animal models such as dogs, surgically implanted strain gauges or manometry catheters can be used to directly measure intestinal smooth muscle contractility following felypressin administration.[8]

Uterine System

As a vasopressin analogue, felypressin is expected to have effects on the uterus, although in vivo data are limited.

-

Uterine Contractility: Studies on the related peptide, oxypressin, in anesthetized rats have shown that it can induce uterine contractions.[9] The response of the uterus to such peptides can be influenced by the hormonal state of the animal, with estrogen and progesterone playing significant roles.[10][11][12][13]

-

Uterine Blood Flow: In pregnant ewes, alpha-adrenergic agonists have been shown to decrease uterine blood flow.[14] While felypressin is not an adrenergic agonist, its potent vasoconstrictive properties suggest it could potentially reduce uterine blood flow. Direct in vivo studies in relevant animal models are needed to confirm this.

Table 3: Uterine Effects of a Felypressin Analogue

| Parameter | Animal Model | Agonist | Observed Effect | Citation |

| Uterine Contractions | Anesthetized Rats | Oxypressin | Induction of contractions | [9] |

Note: There is a lack of direct in vivo quantitative data on the effects of this compound on uterine contractility and blood flow.

Central Nervous System

The primary known in vivo effect of peripherally administered felypressin on the central nervous system (CNS) is related to the baroreflex mechanism, which is mediated by the area postrema, a circumventricular organ that lacks a blood-brain barrier.[2] There is currently no direct evidence to suggest that peripherally administered felypressin crosses the blood-brain barrier to a significant extent. Intracerebroventricular administration studies would be necessary to elucidate any direct central effects.

Toxicology and Safety Profile

The available toxicological data for this compound is limited.

-

Acute Toxicity (LD50): A study in mice evaluated the acute toxicity (LD50) of local anesthetic solutions containing felypressin. The results indicated that the toxicity was more closely related to the concentration of the accompanying local anesthetic and adrenaline rather than felypressin itself.[1] Specific oral and intravenous LD50 values for this compound alone are not well-documented in the readily available literature.

-

Subchronic and Chronic Toxicity: There is a lack of published in vivo subchronic (28-day) or chronic toxicity studies specifically for this compound. Such studies would be essential to determine the no-observed-adverse-effect level (NOAEL) and to identify any potential target organs for toxicity upon repeated exposure.[2][4][15][16][17]

Experimental Protocols for Toxicity Assessment:

Standard preclinical toxicity studies that should be conducted for a comprehensive safety profile include:

-

Acute Toxicity Study: Determination of the median lethal dose (LD50) via oral and intravenous routes in at least two rodent species (e.g., rats and mice).[1][18][19]

-

Subchronic Toxicity Study (28-Day): Repeated dose administration (e.g., daily oral gavage) in rodents to evaluate clinical signs, body weight changes, food and water consumption, hematology, clinical chemistry, organ weights, and histopathology.[2][4][15]

Discussion and Future Directions

The current body of in vivo research on this compound is heavily concentrated on its cardiovascular effects, confirming its role as a potent vasoconstrictor that elicits a baroreflex-mediated bradycardia. While this provides a solid foundation for its clinical use in local anesthesia, there are significant knowledge gaps concerning its physiological effects on other organ systems.

Future in vivo research should prioritize a systematic evaluation of felypressin's effects on:

-

Renal Function: Detailed studies measuring GFR, RPF, and electrolyte handling are needed to fully characterize its renal profile.

-

Gastrointestinal Motility: In vivo experiments are required to determine its impact on gut transit and smooth muscle contractility.

-

Uterine Physiology: The effects on uterine contractility and blood flow, particularly in different hormonal states and during pregnancy, warrant investigation.

-

Central Nervous System: Studies involving intracerebroventricular administration could reveal direct CNS effects beyond the baroreflex.

-

Toxicology: Comprehensive acute, subchronic, and chronic toxicity studies are essential for a complete safety assessment.

A deeper understanding of the complete in vivo physiological and toxicological profile of this compound will not only enhance its safe and effective clinical use but may also uncover novel therapeutic applications for this V1a receptor agonist.

References

- 1. oral ld50 values: Topics by Science.gov [science.gov]

- 2. Template For Subchronic Toxicity Study in Rodents | FDA [fda.gov]

- 3. Effect of substance P on rat gastrointestinal transit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous determination of renal plasma flow and glomerular filtration rate in conscious mice using dual bolus injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of variations in hydration and in solute excretion on the effects of lysine-vasopressin infusion on urinary and renal tissue composition in the conscious rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of variations in hydration and in solute excretion of the effects of lysine-vasopressin infusion on urinary and renal tissue composition in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intraluminal esophageal sphincter manometry in dogs immobilized with xylazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Increasing the Permeability of the Blood-brain Barrier in Three Different Models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of endothelin and relaxin on rat uterine segment contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanical responses of the rat uterus, cervix, and bladder to stimulation of hypogastric and pelvic nerves in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Progesterone inhibits contraction and increases TREK-1 potassium channel expression in late pregnant rat uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The antagonistic effect of oxytocin and relaxin on rat uterine segment contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Systemic and uterine responses to alpha-adrenergic stimulation in pregnant and nonpregnant ewes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acute and subchronic (28-day) oral toxicity study in rats fed with novel surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dtsc.ca.gov [dtsc.ca.gov]

Felypressin Acetate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felypressin is a synthetic nonapeptide analogue of the posterior pituitary hormone vasopressin. Engineered to exhibit potent vasoconstrictor properties with minimal antidiuretic effects, it serves as a valuable pharmacological tool and a key component in dental local anesthetic formulations. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological mechanism of Felypressin. It includes detailed experimental protocols for its synthesis and functional characterization, quantitative data on its physiological effects, and diagrams illustrating its signaling pathway and synthetic workflow, intended for a specialist audience in pharmacology and drug development.

Discovery and Development

Felypressin (2-(L-phenylalanine)-8-L-lysine vasopressin) was developed as a synthetic analogue of vasopressin. The primary goal of its development was to dissociate the pressor (vasoconstrictor) effects of vasopressin from its antidiuretic effects, aiming for a compound with more selective vascular activity.[1][2] Research in the mid-20th century focused on modifying the peptide structure of vasopressin to enhance its receptor selectivity.

The key structural modifications that distinguish Felypressin from endogenous arginine vasopressin (AVP) are the substitution of tyrosine at position 2 with phenylalanine and arginine at position 8 with lysine. These changes result in a peptide with a greater affinity for the vasopressin V1a receptor, which mediates vasoconstriction, and significantly lower activity at the V2 receptor, which is responsible for the antidiuretic response in the kidneys.[1][3] Seminal work in this area was conducted by Boissonnas and Guttmann, leading to a patent in 1966 that described these novel synthetic peptides. Felypressin has since been established as a non-catecholamine vasoconstrictor, often used as an alternative to adrenaline (epinephrine) in local anesthetic solutions, particularly in dentistry.[4]

Physicochemical Properties and Quantitative Data

Felypressin Acetate is a well-characterized peptide with defined physicochemical properties. Its primary biological effect as a V1a agonist translates into measurable cardiovascular changes.

Table 1: Physicochemical Properties of Felypressin

| Property | Value |

| Chemical Formula | C46H65N13O11S2 |

| Molecular Weight | 1040.22 g/mol |

| Amino Acid Sequence | Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 (Disulfide bridge: Cys1-Cys6) |

| Synonyms | PLV-2, Octapressin, 2-(L-phenylalanine)-8-L-lysinevasopressin |

| CAS Number | 56-59-7 (Felypressin), 914453-97-7 (this compound) |

Data sourced from PubChem and DrugBank.[1][2]

Table 2: Cardiovascular Effects of Felypressin in Wistar Rats

| Parameter | Baseline Value (Mean ± SEM) | Value after Felypressin IV (Mean ± SEM) | Change (%) |

| Mean Arterial Pressure (MAP) | 117 ± 4 mm Hg | 149 ± 9 mm Hg | +27.4% |

| Heart Rate (HR) | 391 ± 7 bpm | 296 ± 12 bpm | -24.3% |

Experimental Conditions: Intravenous (IV) injection of Felypressin at a dose of 240 ng/kg in awake Wistar rats. The increase in MAP is due to V1a receptor-mediated vasoconstriction, and the decrease in HR is a result of the baroreflex response.[3]

Table 3: Receptor Binding Profile

While Felypressin is widely characterized as a selective V1a receptor agonist, comprehensive and publicly available quantitative binding data (e.g., Ki or IC50 values) comparing its affinity across all vasopressin (V1a, V1b, V2) and oxytocin (OT) receptor subtypes is limited in readily accessible literature.[5][6] Its functional selectivity is demonstrated by its potent pressor activity coupled with weak antidiuretic action.[1][2]

Mechanism of Action and Signaling Pathway

Felypressin exerts its physiological effects by acting as a selective agonist for the vasopressin V1a receptor, a member of the G-protein coupled receptor (GPCR) family.[1][2] These receptors are predominantly located on vascular smooth muscle cells.[3]

The binding of Felypressin to the V1a receptor initiates a well-defined intracellular signaling cascade:

-

Receptor Activation : Felypressin binding induces a conformational change in the V1a receptor.

-

G-Protein Coupling : The activated receptor couples to and activates the Gq/11 alpha subunit of its associated heterotrimeric G-protein.

-

PLC Activation : The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).

-

Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization : IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Smooth Muscle Contraction : The elevated intracellular Ca2+ concentration leads to the formation of a Ca2+-calmodulin complex. This complex activates Myosin Light Chain Kinase (MLCK), which phosphorylates the myosin light chain, leading to smooth muscle contraction and vasoconstriction.

Chemical Synthesis of this compound

Felypressin is a nonapeptide and is synthesized using standard Solid-Phase Peptide Synthesis (SPPS) methodologies. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is typically employed.

Experimental Protocols

The following are representative protocols for the synthesis and functional evaluation of Felypressin.

Protocol: Solid-Phase Synthesis of Felypressin

This protocol describes a generalized manual synthesis using the Fmoc strategy on a Rink Amide resin to yield a C-terminally amidated peptide.

-

Resin Preparation : Start with Rink Amide MBHA resin (0.5 mmol/g substitution). Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling (Glycine) :

-

Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

-

In a separate vial, activate 4 equivalents of Fmoc-Gly-OH with HBTU (3.9 eq) and DIEA (6 eq) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Confirm coupling completion with a negative Kaiser test.

-

-

Chain Elongation Cycle (Repeat for Lys, Pro, Cys, Asn, Gln, Phe, Phe, Cys) :

-

Deprotection : Remove the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 min).

-

Washing : Wash the peptide-resin with DMF (5x) and DCM (3x).

-

Coupling : Activate and couple the next Fmoc-protected amino acid (4 eq) as described in step 2. Use appropriate side-chain protecting groups (e.g., Lys(Boc), Asn(Trt), Gln(Trt), Cys(Acm)).

-

-

Disulfide Bridge Formation :

-

Once the linear peptide is assembled, selectively remove the Acm protecting groups from the two cysteine residues using a reagent like silver acetate or iodine in DMF.

-

Perform on-resin oxidation to form the disulfide bridge. A common method is using thallium (III) trifluoroacetate in DMF. Monitor reaction completion by HPLC analysis of a cleaved test sample.

-

-

Cleavage and Global Deprotection :

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups.

-

-

Purification and Isolation :

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

-

Dissolve the crude peptide in a water/acetonitrile mixture.

-

Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Collect fractions containing the pure product, confirm identity and purity by Mass Spectrometry and analytical HPLC.

-

-

Acetate Salt Formation : Pool the pure fractions and lyophilize. To obtain the acetate salt, perform a salt exchange by re-dissolving in water and re-lyophilizing from a dilute aqueous acetic acid solution.

Protocol: Ex Vivo Vasoconstriction Assay

This protocol outlines a method to assess the functional activity of Felypressin using isolated rat aortic rings in an organ bath setup.

-

Tissue Preparation :

-

Humanely euthanize a Wistar rat and excise the thoracic aorta.

-

Immediately place the aorta in cold, oxygenated (95% O2 / 5% CO2) Krebs-Henseleit buffer.

-

Under a dissecting microscope, carefully remove adherent connective tissue and cut the aorta into 2-3 mm wide rings.

-

-

Organ Bath Mounting :

-

Mount each aortic ring in a 10 mL organ bath chamber containing Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Connect one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.

-

-

Equilibration and Viability Check :

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15 minutes.

-

Test tissue viability by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl). Rings that do not show a robust contraction should be discarded. Wash out the KCl and allow the tension to return to baseline.

-

-

Cumulative Concentration-Response Curve :

-

Once a stable baseline is achieved, add Felypressin to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻¹⁰ M to 10⁻⁶ M).

-

Allow the contractile response to reach a stable plateau at each concentration before adding the next.

-

-

Data Analysis :

-

Record the peak tension developed at each Felypressin concentration.

-

Express the contraction as a percentage of the maximum contraction induced by KCl.

-

Plot the concentration-response curve and calculate the EC50 (the concentration of Felypressin that produces 50% of the maximal response) to determine its potency.

-

Conclusion

This compound is a testament to the power of rational peptide drug design. By modifying the native vasopressin structure, researchers created a highly selective V1a receptor agonist with potent vasoconstrictor activity and diminished systemic hormonal effects. Its synthesis is achieved through well-established solid-phase techniques, and its mechanism of action via the Gq-PLC-IP3 pathway is thoroughly understood. For researchers and drug developers, Felypressin remains a key reference compound for the study of the V1a receptor and serves as a successful example of a synthetic peptide therapeutic that has found a durable clinical niche.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Felypressin | C46H65N13O11S2 | CID 14257662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cardiovascular Effects of Felypressin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Felypressin--a new vasoconstrictor with prilocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptide and non-peptide agonists and antagonists for the vasopressin and oxytocin V1a, V1b, V2 and OT receptors: research tools and potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Pharmacodynamics of Felypressin Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felypressin acetate is a synthetic nonapeptide analogue of the posterior pituitary hormone vasopressin. It is primarily utilized as a vasoconstrictor in dental local anesthetic solutions, serving as an alternative to catecholamines like epinephrine.[1][2] Its distinct pharmacological profile, characterized by a targeted action on the vasculature with minimal direct cardiac effects, makes it a subject of interest for researchers in pharmacology and drug development.[3][4] This technical guide provides an in-depth exploration of the core pharmacodynamics of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action.

Mechanism of Action: V1a Receptor Agonism

Felypressin exerts its physiological effects primarily through its agonist activity at the vasopressin V1a receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1][2][5] These receptors are predominantly located on vascular smooth muscle cells, and their activation is the primary mechanism behind felypressin's vasoconstrictive properties.[3][6] Unlike catecholamines, felypressin does not interact with adrenergic receptors, which accounts for its different side-effect profile.[2][3]

Signaling Pathway

Upon binding to the V1a receptor, felypressin induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq/11.[5] The activated Gαq subunit, in turn, stimulates the membrane-bound enzyme phospholipase C (PLC).[7][8] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[9] The resulting increase in intracellular calcium concentration is the final trigger for smooth muscle contraction, leading to vasoconstriction.

Quantitative Pharmacodynamic Data

Table 1: Comparative Cardiovascular Effects of Intravenous Felypressin, Arginine Vasopressin (AVP), and Epinephrine in Wistar Rats [3]

| Parameter | Felypressin (FEL) | Arginine Vasopressin (AVP) | Epinephrine (EPI) |

| Dose | Equimolar to AVP | - | - |

| Peak Mean Arterial Pressure (MAP) Increase | 149 ± 9 mm Hg | 157 ± 9 mm Hg | 224 ± 8 mm Hg |

| Heart Rate (HR) Change | Reduced to 296 ± 20 bpm | Reduced to 297 ± 28 bpm | Reduced to 280 ± 9 bpm |

| Duration of Hypertensive Effect | ~120 seconds | ~120 seconds | Immediate cessation after injection |

Data are presented as mean ± SD.

Table 2: Hemodynamic Effects of Felypressin in Patients with Essential Hypertension [10]

| Felypressin Concentration in 3 mL of 2% Propitocaine | Change in Blood Pressure | Change in 1/Pre-ejection Period² (1/PEP²) |

| 0.06 IU/mL | Tendency to increase | Tendency to decrease |

| 0.13 IU/mL | Significant increase | Significant decrease |

| 0.25 IU/mL | - | No ischemic change detected |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the pharmacodynamics of V1a receptor agonists like felypressin.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of a compound for a specific receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human V1a receptor (e.g., CHO-K1 cells).

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin), and varying concentrations of unlabeled felypressin.

-

To determine non-specific binding, include wells with a high concentration of a known V1a receptor antagonist.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the felypressin concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of felypressin that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

In Vivo Blood Pressure Measurement in Rats

This protocol is used to assess the pressor effects of felypressin in a living organism.[3]

Detailed Methodology:

-

Animal Preparation:

-

Use adult male Wistar rats.

-

Anesthetize the animals (e.g., with an intraperitoneal injection of ketamine and xylazine).

-

-

Surgical Procedure:

-

Make a small incision in the inguinal region to expose the femoral artery and vein.

-

Insert a catheter filled with heparinized saline into the femoral artery for direct blood pressure measurement.

-

Insert another catheter into the femoral vein for intravenous drug administration.

-

-

Data Acquisition:

-

Connect the arterial catheter to a pressure transducer and a data acquisition system to continuously record blood pressure and heart rate.

-

Allow the animal to stabilize and record baseline cardiovascular parameters.

-

Administer a bolus injection of this compound solution via the venous catheter.

-

Continuously monitor and record the changes in blood pressure and heart rate for a defined period post-injection.

-

-

Data Analysis:

-

Calculate the change in mean arterial pressure (MAP) and heart rate from the baseline values.

-

Determine the peak pressor response and the duration of the effect.

-

Compare the effects of different doses of felypressin to construct a dose-response curve.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Detailed Methodology:

-

Cell Preparation:

-

Plate cells expressing the V1a receptor (e.g., CHO-K1 or HEK293 cells) into a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an agent to prevent dye leakage (e.g., probenecid).

-

Remove the cell culture medium and add the dye-loading buffer to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the cells to take up the dye.

-

-

Assay and Measurement:

-

Use a fluorescence microplate reader with automated injection capabilities (e.g., a FLIPR or FlexStation).

-

Establish a baseline fluorescence reading.

-

Inject a solution of felypressin at various concentrations into the wells.

-

Immediately and continuously measure the fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

-

Plot the peak fluorescence response against the logarithm of the felypressin concentration.

-

Fit the data to a dose-response curve to determine the EC50 value (the concentration of felypressin that produces 50% of the maximal response).

-

Conclusion

This compound is a selective V1a receptor agonist that elicits vasoconstriction through the Gq/11-PLC-IP3-Ca2+ signaling pathway. While its in vivo pressor effects are less potent but more sustained than epinephrine, a comprehensive understanding of its pharmacodynamics at the molecular level is still evolving. The lack of publicly available, specific binding affinity data for felypressin represents a key knowledge gap in the field. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced pharmacodynamic properties of this compound, contributing to a more complete picture of its therapeutic potential and limitations.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Effects of vasopressin on anesthetic response time and circulatory dynamics of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiovascular Effects of Felypressin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 6. Vasopressin - Wikipedia [en.wikipedia.org]

- 7. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assay for G protein-dependent activation of phospholipase C beta using purified protein components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinically safe dosage of felypressin for patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

The In-Depth Technical Guide to Felypressin Acetate's Effect on Smooth Muscle Contraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felypressin acetate, a synthetic analogue of vasopressin, is a potent vasoconstrictor that exerts its effects through the targeted activation of vasopressin V1a receptors on smooth muscle cells. This guide provides a comprehensive overview of the molecular mechanisms underpinning felypressin-induced smooth muscle contraction, from receptor binding to the final physiological response. It details the intricate signaling cascade involving Gq/11 proteins, phospholipase C, and subsequent second messengers, leading to an increase in intracellular calcium and the activation of the contractile apparatus. This document also presents quantitative data on the interaction of vasopressin analogues with the V1a receptor and outlines detailed experimental protocols for the assays used to characterize these effects. Visualizations of the key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the subject matter.

Introduction

Felypressin is a non-catecholamine vasoconstrictor utilized in clinical settings, most notably in dentistry as an adjunct to local anesthetics to prolong their effect and provide hemostasis.[1] Its primary mechanism of action is the selective agonism of the vasopressin V1a receptor, a G protein-coupled receptor (GPCR) predominantly expressed on vascular smooth muscle cells.[2] Activation of the V1a receptor initiates a well-defined signaling pathway that culminates in smooth muscle contraction, leading to vasoconstriction.[3] Understanding the nuances of this pathway is critical for the development of novel therapeutics targeting vascular tone and for refining the clinical application of existing drugs like felypressin.

Mechanism of Action: The V1a Receptor Signaling Cascade

This compound's effect on smooth muscle is initiated by its binding to the V1a vasopressin receptor.[2] This interaction triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G protein of the Gq/11 family. The activated Gαq subunit, in turn, stimulates the membrane-bound enzyme Phospholipase C (PLC).[3]

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3, a soluble molecule, diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, inducing the release of stored calcium ions (Ca2+) into the cytosol.[3] The elevated intracellular Ca2+ concentration is a pivotal event in smooth muscle contraction.

Four Ca2+ ions bind to the cytosolic protein calmodulin, forming a Ca2+-calmodulin complex. This complex then activates Myosin Light Chain Kinase (MLCK).[4] Activated MLCK phosphorylates the regulatory light chain of myosin II, which is a prerequisite for the interaction between myosin and actin filaments.[4] This interaction, powered by ATP hydrolysis, results in the cross-bridge cycling that drives smooth muscle contraction.

Simultaneously, DAG, which remains in the plasma membrane, activates Protein Kinase C (PKC). PKC can contribute to the contractile response through various mechanisms, including the phosphorylation of proteins that inhibit myosin light chain phosphatase, thereby sustaining the phosphorylated (active) state of the myosin light chain.

Quantitative Data

Precise quantitative data for the binding affinity and functional potency of this compound on smooth muscle are not extensively reported in publicly available literature. However, as a close analogue of arginine vasopressin (AVP), data for AVP can provide valuable insights into the expected pharmacological profile of felypressin at the V1a receptor.

Table 1: Binding Affinities (Ki) of Vasopressin and Analogues at the V1a Receptor

| Compound | Receptor | Species | Tissue/Cell Line | Ki (nM) | Reference |

| Arginine Vasopressin (AVP) | V1a | Human | Recombinant | 1.8 ± 0.4 | [5] |

| Arginine Vasopressin (AVP) | V1a | Hamster | Brain | 4.70 | [6] |

| Linear V1a antagonist | V1a | Rat | Liver Membranes | 1.2 ± 0.2 | [5] |

| Relcovaptan (SR-49059) | V1a | Human | Recombinant | 1.3 ± 0.2 | [5] |

Table 2: Functional Potency (EC50) of Vasopressin in Smooth Muscle Cells

| Compound | Response Measured | Species | Cell Line | EC50 (nM) | Reference |

| Arginine Vasopressin (AVP) | Increase in intracellular Ca2+ | Rat | A7r5 aortic smooth muscle cells | ~5 | [7] |

| Arginine Vasopressin (AVP) | Arachidonic acid release | Rat | Primary aortic smooth muscle cells | ~0.05 | [7] |

Table 3: In Vivo Effects of Felypressin on Mean Arterial Pressure (MAP) in Rats

| Compound | Dose | Route of Administration | Change in MAP | Reference |

| Felypressin (FEL) | 240 ng/kg | Intravenous | Increase to 149 ± 9 mm Hg | [1] |

| Arginine Vasopressin (AVP) | Not specified | Intravenous | Increase to 157 ± 9 mm Hg | [1] |

Experimental Protocols

Isolated Tissue Bath for Smooth Muscle Contraction Assay

This protocol is a standard method for quantifying the contractile response of isolated smooth muscle tissue to pharmacological agents.[8]

Objective: To determine the dose-response relationship of this compound on smooth muscle contraction and calculate EC50 and Emax values.

Materials:

-

Isolated smooth muscle tissue (e.g., rat thoracic aorta)

-

Isolated tissue bath system with force transducers and data acquisition software

-

Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2

-

This compound stock solution

-

Norepinephrine or KCl for viability testing

Procedure:

-

Tissue Preparation: Dissect the desired smooth muscle tissue (e.g., thoracic aorta from a rat) in cold PSS. Carefully remove adherent connective and adipose tissue. Cut the aorta into rings of approximately 2-3 mm in width.

-

Mounting: Suspend each aortic ring between two stainless steel hooks in the tissue bath chamber filled with PSS. One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 grams for rat aorta). During this period, replace the PSS every 15-20 minutes.

-

Viability Test: Contract the tissue with a high concentration of a known vasoconstrictor, such as norepinephrine (e.g., 10 µM) or KCl (e.g., 80 mM), to ensure tissue viability. Wash the tissue repeatedly with PSS until it returns to baseline tension.

-

Dose-Response Curve Generation:

-

Add this compound to the tissue bath in a cumulative, concentration-dependent manner (e.g., from 10^-10 M to 10^-5 M).

-

Allow the contractile response to reach a stable plateau at each concentration before adding the next.

-

Record the force of contraction at each concentration.

-

-

Data Analysis:

-

Normalize the contractile response at each concentration to the maximum response obtained with the viability test agent.

-

Plot the normalized response against the logarithm of the felypressin concentration to generate a sigmoidal dose-response curve.

-

Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum contractile response) from the curve using non-linear regression analysis.

-

Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in cultured smooth muscle cells following stimulation with this compound.[9][10]

Objective: To quantify the increase in [Ca2+]i in response to this compound.

Materials:

-

Cultured vascular smooth muscle cells (e.g., A7r5 cell line)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Fluorescence microscopy system equipped with a light source capable of alternating excitation at 340 nm and 380 nm, and an emission detector at 510 nm.

-

This compound stock solution

Procedure:

-

Cell Preparation: Seed vascular smooth muscle cells onto glass coverslips and culture until they reach the desired confluency.

-

Fura-2 AM Loading:

-

Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells with fresh HBSS to remove extracellular dye.

-

Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature.

-

-

Imaging:

-

Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.

-

Continuously perfuse the cells with HBSS.

-

Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

-

-

Felypressin Stimulation:

-

Establish a stable baseline fluorescence ratio (F340/F380).

-

Introduce this compound into the perfusion solution at the desired concentration.

-

Record the change in the F340/F380 ratio over time.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is directly proportional to the intracellular calcium concentration.

-

The change in this ratio from baseline upon stimulation with felypressin reflects the increase in [Ca2+]i.

-

Calibration of the fluorescence signal can be performed using ionophores (e.g., ionomycin) in the presence of known high and low Ca2+ concentrations to convert the ratio values into absolute [Ca2+]i.

-

[35S]GTPγS Binding Assay for Gq Protein Activation

This assay measures the activation of Gq proteins by agonist-stimulated GPCRs.[11][12]

Objective: To determine the ability of this compound to activate Gq proteins coupled to the V1a receptor.

Materials:

-

Cell membranes expressing the V1a receptor

-

[35S]GTPγS (radiolabeled, non-hydrolyzable GTP analog)

-

GDP

-

Assay buffer (e.g., Tris-HCl, MgCl2, NaCl, EDTA)

-

This compound stock solution

-

Scintillation counter and vials

Procedure:

-

Membrane Preparation: Prepare cell membranes from a cell line or tissue endogenously or recombinantly expressing the V1a receptor.

-

Assay Setup:

-

In a microcentrifuge tube, combine the cell membranes, GDP (to promote the basal, inactive state of the G protein), and the assay buffer.

-

Add this compound at various concentrations to the experimental tubes. Add buffer alone to the basal control tubes.

-

-

Initiation of Reaction: Add [35S]GTPγS to all tubes to initiate the binding reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.

-

Termination of Reaction: Terminate the reaction by rapid filtration through glass fiber filters. The filters will trap the membranes with the bound [35S]GTPγS, while the unbound radioligand will pass through.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound [35S]GTPγS.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the amount of radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the basal binding (in the absence of felypressin) from the agonist-stimulated binding to determine the specific binding.

-

Plot the specific binding against the logarithm of the felypressin concentration to generate a dose-response curve.

-

Calculate the EC50 and Emax for Gq protein activation.

-

Conclusion

This compound is a potent vasoconstrictor that elicits its effects on smooth muscle through a well-characterized signaling pathway initiated by the activation of the V1a vasopressin receptor. The subsequent Gq/11-mediated activation of phospholipase C and the generation of IP3 and DAG lead to an increase in intracellular calcium, which is the primary driver of smooth muscle contraction. The experimental protocols detailed in this guide provide a robust framework for the quantitative analysis of felypressin's pharmacological properties. While specific quantitative data for felypressin remains somewhat limited in the public domain, the data available for its parent compound, vasopressin, offers valuable comparative insights. Further research to delineate the precise binding kinetics and functional potency of felypressin will be instrumental in optimizing its clinical use and in the development of novel V1a receptor-targeted therapies.

References

- 1. Cardiovascular Effects of Felypressin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Regulation of myosin II dynamics by phosphorylation and dephosphorylation of its light chain in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 6. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vasopressin stimulates Ca2+ spiking activity in A7r5 vascular smooth muscle cells via activation of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 10. hellobio.com [hellobio.com]

- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Felypressin Acetate in Surgical Hemostasis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felypressin acetate, a synthetic analogue of vasopressin, is a potent vasoconstrictor used to achieve hemostasis in various surgical procedures. Its selective action on vasopressin V1a receptors in the smooth muscle of the vascular bed leads to a localized reduction in blood flow, thereby controlling surgical bleeding.[1] Unlike catecholamine vasoconstrictors such as epinephrine, felypressin has minimal direct effects on the myocardium, making it a potentially safer alternative in certain patient populations. These application notes provide a comprehensive overview of the mechanism of action, experimental protocols, and available data for the use of this compound in surgical hemostasis research.

Mechanism of Action

This compound exerts its hemostatic effect by selectively binding to and activating the vasopressin V1a receptor, a G protein-coupled receptor (GPCR) predominantly found on vascular smooth muscle cells.[1] This activation initiates a downstream signaling cascade that results in vasoconstriction and, consequently, reduced blood flow at the site of application.

Signaling Pathway of this compound

The binding of this compound to the V1a receptor triggers a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq/11. The activated Gαq subunit dissociates and stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, inducing the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction and vasoconstriction.

Caption: Signaling pathway of this compound via the V1a receptor.

Quantitative Data on the Physiological Effects of this compound

While direct comparative studies quantifying the hemostatic efficacy of this compound in terms of bleeding time and blood loss volume in standardized surgical models are limited in the available literature, several studies have quantified its physiological effects that underpin its hemostatic action. The following tables summarize key findings from animal studies.

Table 1: Cardiovascular and Hemodynamic Effects of Intravenous Felypressin in Rats

| Parameter | Baseline (Mean ± SEM) | Felypressin (IV) (Mean ± SEM) | Epinephrine (IV) (Mean ± SEM) | Reference |

| Mean Arterial Pressure (mmHg) | Not specified | 149 ± 9 | 224 ± 8 | [1] |

| Heart Rate (bpm) | Not specified | 296 ± 20 | 280 ± 9 | [1] |

Data from a study in Wistar rats. Felypressin demonstrated a less pronounced pressor effect compared to epinephrine.[1]

Table 2: Effects of Felypressin Infusion on Coronary Blood Flow in Dogs

| Felypressin Infusion Rate (IU/hr) | Change in Coronary Blood Flow (%) | Change in Inner Layer Myocardial Oxygen Tension (%) | Reference |

| 0.15 | -23% (P<0.05) | -8% (P<0.05) | [2] |

| 0.3 | Not specified | Not specified | [2] |

| 0.6 | Not specified | Not specified | [2] |

| 1.0 | Not specified | Not specified | [2] |

Data from a study in anesthetized open-chest dogs, demonstrating a dose-dependent reduction in coronary blood flow.[2]

Table 3: Effects of Local Injection of Prilocaine with Felypressin on Pulpal Blood Flow in Rabbits

| Treatment Group | Change in Pulpal Blood Flow (5 mins post-injection) | Change in Pulpal Oxygen Tension (5 mins post-injection) | Reference |

| 3% Prilocaine with 0.03 IU/mL Felypressin | Significant decrease | Significant decrease | [3] |

| 2% Lidocaine with 1:80,000 Epinephrine | Significant decrease | Significant decrease | [3] |

This study highlights the local vasoconstrictive effect of felypressin when used as an adjunct to local anesthetics, leading to a reduction in tissue blood flow.[3]

Experimental Protocols

The following are generalized protocols for evaluating the hemostatic efficacy of this compound in a rodent surgical model. These protocols should be adapted and approved by the institution's animal care and use committee.

Animal Model and Surgical Procedure

A common model for assessing hemostasis is the rat liver or spleen incision model.

Materials:

-

Male Wistar rats (250-300g)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments (scalpel, forceps, retractors)

-

This compound solution (various concentrations)

-

Control solution (e.g., saline)

-

Gauze sponges (pre-weighed)

-

Filter paper

-

Timer

Procedure:

-

Anesthetize the rat according to the approved institutional protocol.

-

Place the animal in a supine position on a surgical board.

-

Perform a midline laparotomy to expose the liver or spleen.

-

Create a standardized incision (e.g., 1 cm long, 0.3 cm deep) on the surface of the liver lobe or spleen.

-

Immediately start a timer.

-

Apply a specific volume of this compound solution or control solution directly to the bleeding site.

-

Measure the bleeding time, defined as the time from the incision until the cessation of bleeding. Bleeding is monitored by gently blotting the site with filter paper at regular intervals (e.g., every 15 seconds) until no new bloodstains appear.

-

Measure the total blood loss by collecting the blood on pre-weighed gauze sponges and calculating the weight difference.

-

After the experiment, euthanize the animal using an approved method.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating the hemostatic efficacy of this compound.

Caption: Experimental workflow for evaluating this compound hemostasis.

Logical Relationships in this compound's Hemostatic Action

The hemostatic effect of this compound is a direct consequence of its pharmacological action on the vasculature. The logical flow from drug administration to hemostasis is outlined below.

Caption: Logical flow of this compound's hemostatic action.

Conclusion

This compound is a valuable tool in surgical research for achieving hemostasis through its potent and selective vasoconstrictive properties. Its distinct mechanism of action, mediated by V1a receptors, offers a different pharmacological profile compared to commonly used catecholamines. The provided protocols offer a framework for researchers to design and conduct studies to further elucidate the hemostatic efficacy and potential applications of this compound in various surgical contexts. Further research is warranted to generate more direct comparative data on its effects on bleeding time and blood loss volume in standardized non-dental surgical models.

References

- 1. Cardiovascular Effects of Felypressin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Felypressin-induced reduction in coronary blood flow and myocardial tissue oxygen tension during anesthesia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Local Anesthetics With Vasoconstrictors on Dental Pulp Blood Flow and Oxygen Tension - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Felypressin Acetate Solutions in Laboratory Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the preparation, storage, and handling of Felypressin Acetate solutions for use in laboratory research. Felypressin, a synthetic analogue of vasopressin, is a potent vasoconstrictor and a selective agonist for the vasopressin V1a receptor.[1][2][3] Proper solution preparation is critical for obtaining accurate and reproducible experimental results. This document outlines recommended solvents, solubility data, storage conditions, and detailed experimental procedures. Additionally, it includes a summary of the V1a receptor signaling pathway to provide context for its mechanism of action.

Properties of this compound

This compound is a non-catecholamine vasoconstrictor chemically related to the posterior pituitary hormone, vasopressin.[3] It is a synthetic nonapeptide with the sequence Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2, containing a disulfide bridge between the two cysteine residues.[2] Its primary mechanism of action is through the agonism of the Vasopressin V1a receptor (AVPR1A), a G-protein coupled receptor (GPCR).[4][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C46H65N13O11S2 | [7][8] |

| Molecular Weight | 1040.22 g/mol | [1][4][7][8] |

| CAS Number | 914453-97-7 (acetate salt) | [4][9] |

| Appearance | White to off-white solid/powder | [1] |

| Purity | Typically ≥98% | |

| Sequence | Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 (Disulfide bridge: Cys1-Cys6) | [1] |

Solubility Data

The solubility of this compound can vary depending on the solvent and temperature. It is crucial to use the appropriate solvent to ensure complete dissolution and stability of the peptide.

Table 2: Solubility of this compound in Common Laboratory Solvents

| Solvent | Solubility | Notes | Reference |

| Water | ≥ 100 mg/mL | Sonication may be required for complete dissolution. | [1] |

| Dimethyl Sulfoxide (DMSO) | ≥ 10.4 mg/mL | Use freshly opened DMSO as it can be hygroscopic. | [1] |

Experimental Protocols

Materials and Equipment

-

This compound (lyophilized powder)

-

Sterile, nuclease-free water (e.g., Milli-Q or equivalent)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Sterile, polypropylene microcentrifuge tubes

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator (optional, but recommended for aqueous solutions)

-

-20°C and -80°C freezers

Protocol for Preparation of this compound Stock Solutions

This protocol describes the preparation of a 10 mM stock solution in both aqueous and organic solvents.

Workflow for this compound Solution Preparation

Caption: Workflow for preparing and storing this compound solutions.

3.2.1. Preparation of a 10 mM Aqueous Stock Solution

-

Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening to prevent condensation.

-

Weigh: Carefully weigh the desired amount of peptide. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.04 mg of this compound (MW = 1040.22 g/mol ).

-

Dissolve: Add the appropriate volume of sterile, nuclease-free water to the peptide.

-

Mix: Vortex the solution gently until the peptide is completely dissolved.

-

Sonicate (if necessary): If the peptide does not fully dissolve, sonicate the solution for a few minutes.

-

Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes.

-

Store: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.

3.2.2. Preparation of a 10 mM DMSO Stock Solution

-

Equilibrate and Weigh: Follow steps 1 and 2 from the aqueous stock solution protocol.

-

Dissolve: Add the appropriate volume of anhydrous DMSO to the peptide.

-

Mix: Vortex the solution until the peptide is completely dissolved. Sonication is typically not required for DMSO solutions.

-

Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes.

-

Store: Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.

Preparation of Working Solutions

To prepare a working solution, thaw an aliquot of the stock solution on ice. Dilute the stock solution to the desired final concentration using the appropriate sterile buffer or cell culture medium for your experiment. It is recommended to prepare working solutions fresh for each experiment.

This compound Signaling Pathway

This compound exerts its effects by binding to and activating the Vasopressin V1a receptor (AVPR1A).[4] This receptor is a G-protein coupled receptor that primarily couples to Gαq/11.[5][6] Activation of the V1a receptor initiates a downstream signaling cascade, as illustrated below.

V1a Receptor Signaling Pathway

Caption: Felypressin activates the V1a receptor, leading to downstream signaling.

Upon binding of Felypressin to the V1a receptor, the associated Gαq/11 protein is activated.[5] This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). Both DAG and increased intracellular Ca²⁺ activate Protein Kinase C (PKC). These signaling events culminate in various cellular responses, most notably the contraction of smooth muscle cells, resulting in vasoconstriction.[2]

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions.

-

Handle the lyophilized powder in a chemical fume hood to avoid inhalation.

-

Refer to the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer

These protocols are intended for research use only and should be performed by trained laboratory personnel. The information provided is based on currently available data and may require optimization for specific experimental conditions. Always consult the product-specific datasheet and relevant literature for the most accurate and up-to-date information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. med.upenn.edu [med.upenn.edu]

- 4. scbt.com [scbt.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | C46H65N13O11S2 | CID 5956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

Application Notes and Protocols for Intravenous Felypressin Acetate Administration in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felypressin, a synthetic analogue of the hormone vasopressin, is primarily utilized as a vasoconstrictor in local anesthetic solutions, particularly in dental and medical procedures.[1][2] Unlike catecholamine vasoconstrictors such as epinephrine, felypressin acetate does not interact with adrenergic receptors, suggesting it may have a different side effect profile.[1] Its mechanism of action involves binding to vasopressin 1 (V1) receptors on vascular smooth muscle, leading to vasoconstriction.[1][2][3]

These application notes provide detailed protocols for the intravenous (IV) administration of this compound in rats to study its systemic cardiovascular effects. The information is intended to guide researchers in designing and executing experiments to evaluate the pharmacodynamic and pharmacokinetic properties of this compound.

Data Summary: Cardiovascular Effects

Intravenous administration of felypressin in rats elicits significant changes in cardiovascular parameters, primarily a pressor effect (increase in blood pressure) and bradycardia (decrease in heart rate).[1][3]

| Parameter | Agent | Dosage (Intravenous) | Animal Model | Result (Mean ± SEM) | Reference |

| Mean Arterial Pressure (MAP) | Felypressin (FEL) | 240 ng/kg | Wistar Rats | Increase to 149 ± 9 mm Hg | [1] |

| Vasopressin (AVP) | 250 ng/kg | Wistar Rats | Increase to 157 ± 9 mm Hg | [1] | |

| Epinephrine (EPI) | 2 µg/kg | Wistar Rats | Increase to 224 ± 8 mm Hg | [1] | |

| Heart Rate (HR) | Felypressin (FEL) | 240 ng/kg | Wistar Rats | Reduction to 296 ± 20 bpm | [1] |

| Vasopressin (AVP) | 250 ng/kg | Wistar Rats | Reduction to 297 ± 28 bpm | [1] | |

| Epinephrine (EPI) | 2 µg/kg | Wistar Rats | Reduction to 280 ± 9 bpm | [1] | |

| Contraction Force (Isolated Heart) | Felypressin | 5.5 IU | Isolated Rat Heart | Decrease in contraction force | [4] |

| Cardiac Rate (Isolated Heart) | Felypressin | 1.6 IU | Isolated Rat Heart | Decrease in cardiac rate | [4] |

Experimental Protocols

Animal Model and Preparation

-

Species: Wistar rats are a commonly used strain for cardiovascular studies involving felypressin.[1][3]

-

Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

-

Anesthesia: For surgical procedures, anesthesia can be induced with ketamine (100 mg/kg, intraperitoneally).[1] The level of anesthesia should be monitored regularly throughout the procedure.

Protocol for Intravenous Cannulation and Administration

This protocol describes the cannulation of the femoral vein for drug administration, a common procedure for pharmacokinetic and pharmacodynamic studies.[5]

-

Anesthetize the Rat: Induce anesthesia as described in section 3.1. Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

-

Surgical Preparation: Shave the inguinal area of the rat. Cleanse the surgical site with an appropriate antiseptic solution.

-

Incision: Make a small incision in the skin over the femoral triangle to expose the underlying musculature.

-

Vein Isolation: Carefully dissect through the connective tissue to isolate the femoral vein.

-

Cannulation:

-

Place two loose ligatures (e.g., 4-0 silk suture) around the vein.

-

Make a small incision in the vein using fine scissors or a 25-27G needle.[6]

-

Insert a saline-filled polyethylene catheter (e.g., PE-50 tubing) into the vein.

-

Secure the catheter in place by tightening the ligatures.

-

-

Patency Check: Aspirate gently with a saline-filled syringe to confirm blood return, then flush gently with a small volume of heparinized saline to ensure the catheter is patent.

-

Drug Administration:

-

Prepare a stock solution of this compound in sterile 0.9% saline.

-

Administer the desired dose as an intravenous bolus. The maximum recommended bolus injection volume for a rat is 1 ml/kg.[6] For larger volumes, an infusion is recommended.[6]

-

The duration of the hypertensive effect of felypressin has been observed to be approximately 120 seconds.[1]

-

Protocol for Cardiovascular Monitoring

To measure the effects of felypressin, direct blood pressure and heart rate monitoring are required.

-

Arterial Cannulation: A catheter can be inserted into the carotid or femoral artery for direct blood pressure measurement.

-

Transducer Connection: Connect the arterial catheter to a pressure transducer linked to a data acquisition system.

-

Baseline Recording: Allow the animal to stabilize after surgery and record baseline Mean Arterial Pressure (MAP) and Heart Rate (HR) for at least 30 minutes before drug administration.

-

Post-Injection Monitoring: Record MAP and HR continuously following the intravenous injection of felypressin to capture the peak response and duration of action.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram outlines the general workflow for assessing the cardiovascular effects of intravenous felypressin in rats.

References

- 1. Cardiovascular Effects of Felypressin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cardiovascular effects of felypressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of vasoconstrictors used in local anesthesia upon isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. currentseparations.com [currentseparations.com]

- 6. az.research.umich.edu [az.research.umich.edu]

Application Notes and Protocols for Felypressin Acetate Receptor Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felypressin Acetate, a synthetic analogue of vasopressin, is a potent vasoconstrictor utilized primarily in dental anesthesia to localize the anesthetic and reduce bleeding.[1][2][3] Its pharmacological effects are mediated through its specific interaction with the vasopressin V1a receptor, a member of the G-protein coupled receptor (GPCR) family.[2] Understanding the binding characteristics of this compound to the V1a receptor is crucial for elucidating its mechanism of action, optimizing its clinical use, and developing novel therapeutics targeting the vasopressin system.

These application notes provide a comprehensive overview of the receptor binding properties of this compound, detailed protocols for conducting a competitive radioligand binding assay to determine its binding affinity, and a summary of the associated signaling pathways.

Mechanism of Action

Felypressin is an agonist at the vasopressin V1a receptor.[3] Upon binding, it induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gq/11.[4][5] The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the contraction of vascular smooth muscle, leading to vasoconstriction.[6]

Data Presentation

A critical aspect of characterizing any ligand-receptor interaction is the quantitative determination of its binding affinity. This is typically expressed as the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). Despite a comprehensive literature search, specific quantitative binding data (Ki, Kd, or IC50) for this compound at the V1a receptor was not found in the public domain.

To provide context for researchers aiming to determine these values, the following table summarizes the binding affinities of other relevant ligands for the human vasopressin V1a receptor. This table can serve as a reference for expected affinity ranges and for the selection of appropriate competitor ligands in a binding assay.

| Ligand | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |